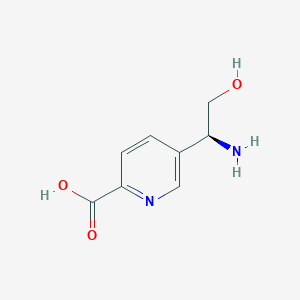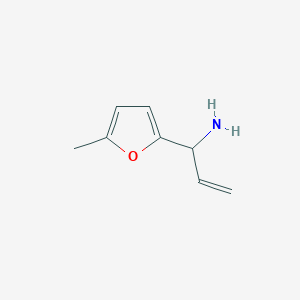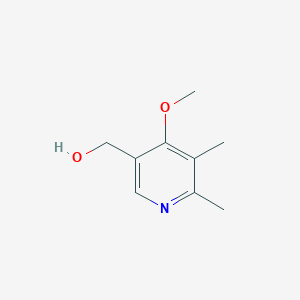![molecular formula C10H9NOS B13051508 2-Cyclopropylbenzo[D]thiazol-5-OL](/img/structure/B13051508.png)
2-Cyclopropylbenzo[D]thiazol-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylbenzo[D]thiazol-5-OL is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylbenzo[D]thiazol-5-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylbenzo[D]thiazol-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; in the presence of catalysts or under reflux conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiazoles .
Scientific Research Applications
2-Cyclopropylbenzo[D]thiazol-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent, neuroprotective agent, and in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropylbenzo[D]thiazol-5-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, providing neuroprotective benefits .
Comparison with Similar Compounds
Benzothiazole: A parent compound with similar structural features but without the cyclopropyl group.
2-Aminobenzothiazole: Contains an amino group instead of the hydroxyl group.
2-Methylbenzothiazole: Contains a methyl group instead of the cyclopropyl group
Uniqueness: 2-Cyclopropylbenzo[D]thiazol-5-OL is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and enhances its biological activity. This structural modification can lead to improved efficacy and selectivity in various applications compared to its analogs .
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-benzothiazol-5-ol |
InChI |
InChI=1S/C10H9NOS/c12-7-3-4-9-8(5-7)11-10(13-9)6-1-2-6/h3-6,12H,1-2H2 |
InChI Key |
PDTCCDQFXDVKMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(S2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051468.png)
![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B13051472.png)

![Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B13051480.png)

![(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13051489.png)


